ZK824859

Description

Contextualizing Serine Proteases and Their Biological Significance

Serine proteases are distinguished by a catalytic triad, typically consisting of serine, histidine, and aspartate residues, which facilitates the hydrolysis of peptide bonds creative-diagnostics.comsinobiological.com. Based on their structure, they are broadly categorized into chymotrypsin-like and subtilisin-like families sinobiological.comwikipedia.org. In mammals, these enzymes perform diverse and essential functions. For instance, digestive enzymes like trypsin, chymotrypsin, and elastase are serine proteases secreted by the pancreas libretexts.org. They also play critical roles in the complex cascades of blood coagulation and the complement system libretexts.orgsinobiological.comresearchgate.net. The activity of serine proteases is tightly controlled by endogenous inhibitors, notably the serpins (serine protease inhibitors), which can form stable complexes with their target proteases, thereby halting their activity libretexts.orgcreative-diagnostics.com.

The Urokinase Plasminogen Activator (uPA) System in Pathophysiology

While essential for physiological processes like wound healing and tissue remodeling, the uPA system is frequently dysregulated in pathological conditions, particularly in cancer mdpi.comnih.govthieme-connect.comwikipedia.org. Overexpression of uPA and uPAR is commonly observed in aggressive tumors and is strongly correlated with increased tumor cell invasion, metastasis, angiogenesis, and poor prognosis in various cancers, including breast, pancreatic, prostate, and colorectal cancers mdpi.comnih.govthieme-connect.compatsnap.comwikipedia.orgresearchgate.net. The uPA system facilitates tumor progression by promoting localized proteolysis, enabling cancer cells to breach basement membranes and invade surrounding tissues mdpi.compatsnap.comwikipedia.orgoncotarget.commdpi.com. Beyond its proteolytic activity, uPAR can also influence cell signaling, adhesion, and migration independently of uPA's enzymatic function nih.gov.

Rationale for Investigating Selective uPA Inhibitors in Preclinical Models

Given the significant role of the uPA system in the pathogenesis and progression of various diseases, particularly cancer and inflammatory conditions, targeting uPA activity has emerged as a promising therapeutic strategy nih.govpatsnap.comresearchgate.netmdpi.comresearchgate.net. Inhibiting uPA-mediated proteolysis is hypothesized to reduce tumor cell invasion and metastasis by preventing the degradation of the ECM nih.govpatsnap.commdpi.com. Preclinical studies have consistently shown that blocking uPA activity can reduce tumor metastasis and limit angiogenesis in various animal models patsnap.comresearchgate.net.

The rationale for developing selective uPA inhibitors lies in the potential to interfere with disease processes driven by aberrant uPA activity while minimizing off-target effects on other serine proteases involved in essential physiological functions like coagulation researchgate.netpatsnap.com. Selective inhibitors can serve as valuable research tools to dissect the specific roles of uPA in complex biological pathways and validate it as a therapeutic target scbt.com. Furthermore, the development of orally bioavailable inhibitors is a key consideration for potential clinical application nih.govresearchgate.net.

Overview of ZK824859 as a Research Tool and Potential Therapeutic Lead Compound

This compound is a chemical compound that has been investigated as a potent and selective inhibitor of urokinase plasminogen activator (uPA) nih.govx-mol.comselleckchem.com. It belongs to a novel series of benzylamines designed to inhibit uPA activity nih.govx-mol.com. Research indicates that this compound functions by binding to the catalytic region of uPA, thereby preventing the enzyme from converting plasminogen to plasmin and initiating downstream proteolytic events patsnap.com.

This compound has demonstrated promising activity in preclinical models, suggesting its potential as a therapeutic lead compound for diseases where uPA plays a significant role patsnap.comnih.govx-mol.com. Its selectivity for uPA over other related serine proteases like tissue plasminogen activator (tPA) and plasmin is a key characteristic nih.govresearchgate.netselleckchem.com. This selectivity is attributed, in part, to specific molecular interactions within the uPA active site, such as the positioning of its difluoropyridine ring near His99, a residue that differs in tPA nih.govresearchgate.netresearchgate.net. Studies have also explored its oral bioavailability in preclinical species nih.govresearchgate.netnih.govx-mol.com.

As a research tool, this compound allows investigators to probe the functional consequences of inhibiting uPA activity in various in vitro and in vivo systems. Its use in preclinical models, such as experimental autoimmune encephalomyelitis (EAE) in mice, has provided insights into the potential therapeutic utility of uPA inhibition in inflammatory and neurodegenerative conditions nih.govx-mol.comportico.org.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. human uPA) | Source |

| Human uPA | 79 | 1 | nih.govselleckchem.com |

| Human tPA | 1580 | ~20 | nih.govselleckchem.com |

| Human Plasmin | 1330 | ~17 | nih.govselleckchem.com |

Table 2: Preclinical Oral Bioavailability of this compound

| Species | Oral Bioavailability (Foral %) | Source |

| Rat | 30 | nih.govresearchgate.net |

Structure

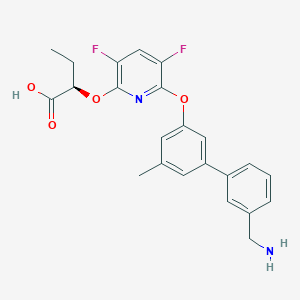

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNXUNVHFJANHX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Profile of Zk824859

Inhibitory Specificity and Potency Against Human Urokinase Plasminogen Activator (uPA)

ZK824859 has been identified as a selective inhibitor of urokinase plasminogen activator (uPA). wikipedia.orgciteab.comguidetopharmacology.orgebi.ac.ukguidetopharmacology.orgnih.govfishersci.ca Its inhibitory potency and specificity have been evaluated against human uPA and other related serine proteases.

Studies have determined the half-maximal inhibitory concentration (IC50) of this compound for human uPA. The reported IC50 value for human uPA is 79 nM. wikipedia.orgciteab.comguidetopharmacology.orgebi.ac.ukguidetopharmacology.orgnih.govfishersci.ca This indicates that a concentration of 79 nM of this compound is required to inhibit 50% of the activity of human uPA under the specific assay conditions used in these studies.

Furthermore, the IC50 value for mouse uPA has also been reported as 410 nM. wikipedia.orgguidetopharmacology.orgebi.ac.ukguidetopharmacology.org This suggests a difference in potency of this compound between the human and mouse forms of the enzyme, with it being approximately 5-fold less potent against mouse uPA. wikipedia.orgebi.ac.ukguidetopharmacology.org

Here is a table summarizing the IC50 values for this compound against human and mouse uPA:

| Enzyme | Species | IC50 (nM) | Source |

| uPA | Human | 79 | wikipedia.orgciteab.comguidetopharmacology.orgebi.ac.ukguidetopharmacology.orgnih.govfishersci.ca |

| uPA | Mouse | 410 | wikipedia.orgguidetopharmacology.orgebi.ac.ukguidetopharmacology.org |

Beyond its activity against uPA, the selectivity of this compound has been assessed against other serine proteases involved in fibrinolysis and related processes, such as tissue plasminogen activator (tPA) and plasmin. This compound demonstrates selectivity for human uPA over human tPA and plasmin. wikipedia.orgguidetopharmacology.orgebi.ac.ukguidetopharmacology.org

The reported IC50 values for human tPA and human plasmin are 1580 nM and 1330 nM, respectively. wikipedia.orgciteab.comguidetopharmacology.orgebi.ac.ukguidetopharmacology.org Comparing these values to the human uPA IC50 of 79 nM, this compound is significantly more potent against human uPA than against human tPA or plasmin. wikipedia.orgguidetopharmacology.orgebi.ac.ukguidetopharmacology.org Specifically, it is approximately 20-fold more potent against human uPA than human tPA (1580 nM / 79 nM ≈ 20) and approximately 17-fold more potent than human plasmin (1330 nM / 79 nM ≈ 16.8).

However, this selectivity profile appears to be less pronounced in mouse enzymes. For mouse tPA and plasmin, the IC50 values are 910 nM and 1600 nM, respectively. wikipedia.orgguidetopharmacology.orgebi.ac.ukguidetopharmacology.org When compared to the mouse uPA IC50 of 410 nM, the selectivity is reduced. wikipedia.orgebi.ac.ukguidetopharmacology.org

Here is a table illustrating the selectivity profile of this compound:

Enzyme Kinetic Analysis of this compound-Target Interactions

Understanding the enzyme kinetics of inhibitor-target interactions provides insight into the mechanism of inhibition and the binding affinity.

Dissociation constants (Kd) and detailed inhibition mechanisms (e.g., competitive, non-competitive, uncompetitive) provide crucial information about how an inhibitor interacts with its target enzyme. While the IC50 values indicate the potency of this compound as an inhibitor of uPA wikipedia.orgciteab.comguidetopharmacology.orgebi.ac.ukguidetopharmacology.orgnih.govfishersci.ca, specific data regarding the dissociation constant (Kd) of this compound for uPA or other target enzymes were not found in the provided search results. Similarly, the detailed mechanism by which this compound inhibits uPA (e.g., whether it is a competitive inhibitor binding to the active site, or acts through other mechanisms) is not described in the provided information. wikipedia.org

Mechanistic Elucidation of Zk824859 at the Molecular Level

Detailed Target Engagement and Binding Characteristics

ZK824859 functions by selectively binding to the active site of human uPA, thereby disrupting its enzymatic activity. This interaction is characterized by precise molecular contacts that stabilize the inhibitor-enzyme complex. This compound has been reported to have IC50 values of 79 nM for human uPA, 1580 nM for human tPA, and 1330 nM for human plasmin, indicating its selectivity for uPA.

Molecular Docking and Computational Simulations of this compound-uPA Interactions

A model structure of this compound, based on the X-ray co-crystal structure of a related compound (compound 22), has been used to understand its interactions with uPA. This modeling suggests that this compound maintains key interactions within the uPA binding site.

Identification of Key Residues Involved in this compound Binding to uPA (e.g., Asp189, Ser190, Gly218, His57, Gly193, Ser195)

Based on the model structure derived from a related compound, this compound is proposed to engage with several key residues in the uPA active site. The primary amine group of this compound is thought to maintain a salt bridge interaction with Asp189. Additionally, this amine group likely forms hydrogen bonds with the backbone carbonyls of Ser190 and Gly218. The carboxylic acid moiety of this compound is suggested to form hydrogen bonds with the side chain imidazole (B134444) of the catalytic His57, the backbone nitrogen of Gly193, and the side chain hydroxyl of Ser195.

Key Binding Interactions of this compound with Human uPA

| This compound Moiety | Interacting Residue(s) in uPA | Type of Interaction | Source |

| Primary Amine | Asp189 | Salt Bridge | |

| Primary Amine | Ser190 (backbone carbonyl) | Hydrogen Bond | |

| Primary Amine | Gly218 (backbone carbonyl) | Hydrogen Bond | |

| Carboxylic Acid | His57 (side chain imidazole) | Hydrogen Bond | |

| Carboxylic Acid | Gly193 (backbone nitrogen) | Hydrogen Bond | |

| Carboxylic Acid | Ser195 (side chain hydroxyl) | Hydrogen Bond |

Structural Determinants of this compound Selectivity

This compound exhibits selectivity for human uPA over human tPA and plasmin.

Influence of the Difluoropyridine Ring on uPA vs. tPA Selectivity

The selectivity of this compound for uPA over tPA has been attributed, in part, to the positioning of its difluoropyridine ring. This ring is thought to be located close to His99 in the uPA binding site. In contrast, residue 99 in tPA is Tyrosine. The presence of the bulkier Tyrosine residue in tPA at this position could lead to a steric clash with a fluorine atom on the difluoropyridine ring of this compound, thereby reducing its affinity for tPA compared to uPA.

Structure Activity Relationship Sar of Zk824859 and Its Analogs

Identification of Core Pharmacophoric Elements for uPA Inhibition

The design of uPA inhibitors frequently targets the enzyme's active site, particularly the S1 pocket, which typically accommodates basic residues like arginine or lysine (B10760008) in natural substrates. Early uPA inhibitors often contained amidine or guanidine (B92328) groups to interact with the Asp189 residue in the S1 pocket, forming a critical salt bridge. However, these basic groups often resulted in poor pharmacokinetic properties and low oral bioavailability.

Research into diverse classes of uPA inhibitors has led to the development of pharmacophore models. One such model, derived from 24 inhibitors, identified five key features for uPA inhibitors: one positive ionizable group, one hydrogen-bond acceptor group, and three hydrophobic aromatic groups. While traditional inhibitors relied on highly basic functionalities for the positive ionizable group, newer strategies, including the development of benzylamine (B48309) derivatives like ZK824859, have explored alternative approaches to achieve favorable interactions within the active site while improving pharmacokinetic profiles.

A model structure of this compound (compound 23 in some literature) based on X-ray co-crystal structures of related inhibitors suggests that it maintains a salt bridge interaction with Asp189. Additionally, it forms hydrogen bonds between its primary amine and the backbone carbonyls of Ser190 and Gly218, and between its carboxylic acid and the side chain imidazole (B134444) of His57, backbone nitrogen of Gly193, and the side chain hydroxyl of Ser195. These interactions highlight key pharmacophoric elements responsible for this compound's binding to uPA.

Impact of Substituent Modifications on Potency and Selectivity

Substituent modifications on the core structure of uPA inhibitors significantly impact their potency and selectivity. For benzylamine derivatives like this compound, the nature and position of substituents on the benzylamine and other aromatic rings influence their interaction with different subsites within the uPA active site beyond the S1 pocket, such as S1', S2, and S3.

Selectivity for uPA over other related proteases, such as tissue-type plasminogen activator (tPA), is a crucial aspect of inhibitor design. For this compound, the selectivity over tPA has been attributed to the positioning of the difluoropyridine ring. This ring is thought to be located close to His99 in uPA. In tPA, residue 99 is Tyrosine, which could cause a steric clash with a fluorine atom on the difluoropyridine ring, thus reducing binding affinity to tPA and contributing to uPA selectivity.

Studies on other uPA inhibitor series, such as amiloride (B1667095) derivatives, have shown that modifications at specific positions can lead to significant increases in potency and selectivity by interacting with subsites like S1β. While specific detailed data tables on the impact of individual substituent modifications on this compound's potency and selectivity were not extensively available in the search results, the general principle that modifications influence interactions with enzyme subsites and thereby affect activity and selectivity is well-established in the field of uPA inhibitor design. This compound itself demonstrates potent inhibition of human uPA with an IC50 of 79 nM, showing selectivity over human tPA (IC50 1580 nM) and plasmin (IC50 1330 nM). However, its potency and selectivity are reduced for the mouse orthologs.

Stereochemical Influences on this compound's Biological Activity

Stereochemistry can play a critical role in the biological activity of chiral molecules by affecting their binding affinity and specificity to target proteins. This compound contains a chiral center at the carbon bearing the carboxylic acid and the butanoic acid chain. The provided SMILES notation for this compound indicates a specific stereochemistry at this center: OC@HC(O)=O. The @H symbol indicates that the hydrogen atom is oriented

Preclinical Biological Evaluation of Zk824859

In Vitro Cellular Investigations

Modulation of uPA Activity in Cell-based Assays

ZK824859 has been identified as a potent and selective, orally available inhibitor of the urokinase plasminogen activator (uPA). biocompare.comtargetmol.comnih.gov Its inhibitory activity has been quantified against human uPA and compared to its activity against other related serine proteases, such as tissue plasminogen activator (tPA) and plasmin, to establish its selectivity. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for uPA. biocompare.comtargetmol.com

The compound shows a notable species difference, with approximately five-fold lower potency and a loss of selectivity in mouse models compared to human targets. biocompare.com

| Enzyme Target | Species | IC50 (nM) |

|---|---|---|

| uPA | Human | 79 |

| tPA | Human | 1580 |

| Plasmin | Human | 1330 |

| uPA | Mouse | 410 |

| tPA | Mouse | 910 |

| Plasmin | Mouse | 1600 |

Effects on uPA-Dependent Cellular Processes (e.g., cell migration, invasion, proliferation)

The uPA system is fundamentally involved in the regulation of cellular motility. cornell.edu By converting plasminogen to plasmin, uPA initiates a proteolytic cascade that is crucial for breaking down extracellular matrix barriers, a key step in cell migration and invasion. biocompare.com This process is vital in both physiological contexts, such as wound healing, and pathological conditions, including cancer metastasis. nih.gov The binding of uPA to its receptor (uPAR) at the cell surface localizes this proteolytic activity, thereby promoting a directed migratory response. cornell.educncb.ac.cn Inhibition of uPA activity is therefore a therapeutic strategy aimed at disrupting these uPA-dependent cellular functions. While direct studies detailing the effects of this compound on cell migration, invasion, or proliferation assays were not available in the reviewed literature, its potent inhibition of uPA suggests it would consequently impede these processes.

This compound Interactions with Extracellular Matrix Remodeling in Cellular Contexts

Extracellular matrix (ECM) remodeling is a dynamic process involving the degradation and resynthesis of matrix components, which is essential for tissue homeostasis and development. mendeley.comnih.govmdpi.com The uPA/plasmin system is a major contributor to ECM degradation. mdpi.com Dysregulation of ECM remodeling is a hallmark of various diseases, including fibrosis and cancer. mendeley.comnih.gov The proteolytic activity of uPA, localized at the cell surface, enables cells to modify their surrounding matrix, which is a prerequisite for invasion and tissue restructuring. cncb.ac.cn As a potent inhibitor of uPA, this compound is expected to interfere with this cascade, thereby preventing uPA-mediated degradation of the ECM. Specific experimental data on this compound's direct impact on ECM remodeling in cellular assays is not detailed in the available literature, but its mechanism of action is directly tied to this fundamental process.

In Vivo Animal Model Research

Efficacy Assessment in Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) is the most frequently utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). nih.gov EAE models are central to understanding the pathophysiology of MS and for the preclinical evaluation of potential therapies. immunologyresearchjournal.comnih.gov The model mimics key features of MS, including inflammation, demyelination, axonal loss, and gliosis. nih.gov this compound has been evaluated in EAE models to determine the therapeutic potential of uPA inhibition for treating multiple sclerosis. nih.gov

In studies using an acute mouse model of EAE, this compound demonstrated an ability to lower the clinical scores associated with the disease. nih.gov Clinical scores in EAE models are a standardized measure of neurological deficits, such as tail and limb paralysis, which reflect the progression and severity of the disease. researchgate.net The finding that this compound could reduce these scores indicates a positive impact on the neurological impairment seen in the acute phase of the disease. nih.gov Further research in a chronic mouse EAE model showed that this compound could completely prevent the development of the disease at a specific dose, although lower doses did not show an effect on clinical outcomes. biocompare.com This suggests that potent uPA inhibition can significantly alter the course of EAE, preventing the onset of debilitating neurological symptoms.

Effects on Chronic EAE Progression and Associated Pathologies

Experimental autoimmune encephalomyelitis (EAE) serves as a key preclinical model for multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system. nih.govhopkinsmedicine.org In MS, the immune system erroneously attacks the myelin sheath that insulates nerve fibers, leading to a range of neurological symptoms. mayoclinic.orgclevelandclinic.org Chronic EAE in mice mimics many aspects of MS, including inflammation, demyelination, and neuroaxonal degeneration, making it a valuable tool for evaluating potential therapeutic agents. nih.govfrontiersin.org

Studies utilizing the chronic EAE model have demonstrated that the selective and orally bioavailable urokinase plasminogen activator (uPA) inhibitor, this compound, can positively impact disease progression. selleckchem.com Administration of this compound has been shown to lower the clinical scores in mice with chronic EAE. selleckchem.com The clinical scores in EAE models are a standardized measure of disease severity, reflecting the extent of paralysis and motor impairment. A reduction in these scores suggests an amelioration of the underlying pathological processes.

The pathologies associated with chronic EAE are complex and multifactorial, involving perivascular and meningeal infiltrates of immune cells such as macrophages, microglia, and T cells, which lead to demyelination and axonal injury. brainlabs.org.il The therapeutic effect of this compound in this model points to the involvement of the uPA system in the pathogenesis of neuroinflammatory and neurodegenerative diseases like MS.

Exploration in Other Preclinical Disease Models Involving uPA Dysregulation (e.g., oncology, fibrosis, inflammation)

The dysregulation of the urokinase plasminogen activator (uPA) system is implicated in a variety of pathological processes beyond neuroinflammation. These include oncology, fibrosis, and other inflammatory conditions. The role of uPA in these diseases makes its inhibitor, this compound, a compound of interest for broader therapeutic applications.

In the context of oncology , uPA is known to be overexpressed in many types of cancer. Its enzymatic activity facilitates tumor cell invasion and metastasis by degrading components of the extracellular matrix and activating other proteases and growth factors. Therefore, inhibitors of uPA, such as this compound, are being investigated for their potential to interfere with these critical steps in cancer progression.

In fibrosis , a condition characterized by the excessive accumulation of extracellular matrix leading to organ dysfunction, uPA plays a complex role. While it can contribute to tissue remodeling, its dysregulation can also promote fibrotic processes. Research into uPA inhibitors in fibrotic models aims to understand how modulating this system can prevent or reverse tissue scarring.

Similarly, in various inflammatory conditions, the uPA system is involved in the recruitment and activation of inflammatory cells. By inhibiting uPA, it may be possible to modulate the inflammatory response and reduce tissue damage. The demonstrated efficacy of this compound in the EAE model, which has a significant inflammatory component, supports the rationale for exploring its use in other inflammatory diseases. selleckchem.com

Pharmacological Characterization in Preclinical Species (e.g., rats, mice)

The pharmacological characterization of this compound has been conducted in preclinical species such as mice to understand its activity and selectivity. selleckchem.commedchemexpress.com In vitro studies have established this compound as a potent inhibitor of human uPA. selleckchem.com Its efficacy in mouse models of EAE further confirms its biological activity in vivo. selleckchem.com

The compound's inhibitory activity is not limited to uPA. It also shows some activity against tissue plasminogen activator (tPA) and plasmin, although with significantly lower potency. selleckchem.commedchemexpress.com This selectivity profile is a critical aspect of its pharmacological characterization, as off-target effects on other components of the plasminogen activation system could lead to undesirable side effects.

A notable finding in the preclinical evaluation of this compound is the difference in its potency and selectivity between human and mouse enzymes. medchemexpress.com While this compound is a potent inhibitor of human uPA, it is approximately five-fold less potent against mouse uPA. medchemexpress.com

Furthermore, the selectivity of this compound is diminished in mice compared to humans. medchemexpress.com For human enzymes, this compound is significantly more selective for uPA over tPA and plasmin. selleckchem.commedchemexpress.com However, in mice, the potency against tPA is closer to that of uPA, indicating a loss of selectivity. medchemexpress.com These interspecies differences are crucial considerations when extrapolating preclinical data from mouse models to potential human applications.

Table 1: Inhibitory Potency (IC50) of this compound against Human and Mouse Proteases

| Species | uPA (nM) | tPA (nM) | Plasmin (nM) |

|---|---|---|---|

| Human | 79 selleckchem.commedchemexpress.com | 1580 selleckchem.commedchemexpress.com | 1330 selleckchem.commedchemexpress.com |

| Mouse | 410 medchemexpress.com | 910 medchemexpress.com | 1600 medchemexpress.com |

Advanced Methodologies and Analytical Approaches in Zk824859 Research

Development of Robust Assays for uPA Activity Monitoring

The initial stages of characterizing any uPA inhibitor, including ZK824859, rely on the development and implementation of robust assays to monitor the enzyme's activity. These assays are crucial for determining the potency and selectivity of the inhibitor.

Fluorescence intensity (FI) based assays are a common and sensitive method for measuring uPA activity and the inhibitory effects of compounds like this compound. These assays typically utilize a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In the presence of active uPA, the substrate is cleaved, leading to the separation of the fluorophore from the quencher and a subsequent increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity.

The development of a robust FI-based assay for screening uPA inhibitors involves several key steps:

Substrate Selection: A highly specific and efficiently cleaved substrate for uPA is chosen to ensure a strong signal-to-noise ratio. A commonly used fluorogenic substrate is Z-Gly-Gly-Arg-AMC (7-amino-4-methylcoumarin).

Assay Optimization: Conditions such as buffer composition, pH, temperature, and substrate concentration are optimized to ensure the assay is sensitive, reproducible, and suitable for high-throughput screening (HTS).

Inhibitor Profiling: Once the assay is optimized, it can be used to determine the inhibitory potency of compounds. For this compound, this would involve generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

While the specific details of the FI-based assays used for this compound are not extensively detailed in publicly available literature, it is a standard industry practice for determining the potency of such inhibitors. The known IC50 value of this compound for human uPA is 79 nM, which was likely determined using a well-established FI-based or similar enzymatic assay.

Radioligand binding assays are a powerful tool for studying the interaction between an inhibitor and its target protein. In the context of this compound, a radiolabeled version of the compound or a known uPA ligand could be used to directly measure its binding affinity (Kd) to the uPA enzyme. This method provides valuable information about the direct interaction of the inhibitor with the enzyme, independent of its functional effect on enzymatic activity.

High-throughput screening (HTS) campaigns are instrumental in the discovery of novel enzyme inhibitors. For uPA, HTS can be conducted using various assay formats, including the fluorescence-based assays mentioned earlier. These automated platforms allow for the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity. While this compound is an established uPA inhibitor, the principles of HTS would have been integral to the discovery of its chemical scaffold or analogous compounds.

There is no specific publicly available information detailing the use of radioligand binding assays for the characterization of this compound.

Biophysical and Structural Characterization Techniques for this compound-Target Complexes

To gain a deeper understanding of how this compound interacts with uPA at a molecular level, biophysical and structural characterization techniques are employed. These methods provide invaluable insights into the binding mode and the structural basis of inhibition.

X-ray crystallography is a gold-standard technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. Obtaining a co-crystal structure of this compound in complex with uPA would reveal the precise binding orientation of the inhibitor within the enzyme's active site. This information is critical for understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the inhibitor's potency and selectivity.

Such structural data is also invaluable for structure-based drug design efforts, allowing for the rational design of new analogs with improved properties. Despite the importance of this information, there are no publicly deposited Protein Data Bank (PDB) entries for a this compound-uPA co-crystal structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying protein-ligand interactions in solution. NMR can be used to confirm the binding of this compound to uPA and to map the binding site on the protein. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) experiments can identify the specific protons of the inhibitor that are in close proximity to the protein and the amino acid residues of uPA that are affected by inhibitor binding, respectively.

NMR studies can provide dynamic information about the binding process and can be particularly useful when obtaining a high-resolution crystal structure is challenging. There is no specific literature available that describes the use of NMR spectroscopy for the study of this compound's interaction with uPA.

Computational Chemistry and Cheminformatics Applications

Computational chemistry and cheminformatics play a crucial role in modern drug discovery and development, including for uPA inhibitors like this compound. These in silico approaches can be used to predict the binding mode of inhibitors, understand structure-activity relationships (SAR), and design new compounds with enhanced properties.

Molecular docking simulations could be used to predict the binding pose of this compound within the uPA active site, providing a structural hypothesis in the absence of an experimental crystal structure. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of inhibitors with their biological activities, which can then be used to predict the potency of novel, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

While specific QSAR models focusing exclusively on a series of this compound analogs are not extensively detailed in publicly available research, the principles of its design and the structural features contributing to its activity have been analyzed within the broader context of uPA inhibitor research. A notable study explored the pharmacophoric space of 202 diverse uPA inhibitors to develop robust QSAR models. nih.gov This type of analysis is crucial for understanding how structural modifications, such as those that differentiate this compound from other inhibitors, impact biological activity.

The primary goal of such QSAR studies is to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For a compound like this compound, a truncated derivative of a more complex parent molecule, QSAR can help to rationalize why these structural modifications lead to favorable properties like acceptable oral bioavailability. nih.gov

A comprehensive QSAR analysis typically involves the following steps:

Data Set Compilation: A diverse set of molecules with known activities against the target (in this case, uPA) is gathered. This would include compounds with a range of potencies to build a predictive model.

Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods are employed to build a mathematical equation that relates the descriptors to the biological activity. nih.gov Genetic algorithms are often used to select the most relevant combination of pharmacophoric models and physicochemical descriptors. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

In the context of the broader study on uPA inhibitors, three orthogonal pharmacophores were identified, suggesting multiple binding modes within the uPA active site. nih.gov A model structure of this compound, based on the X-ray co-crystal structure of a related compound, indicates that it maintains key interactions, such as a salt bridge with Asp189 and hydrogen bonds with Ser190, Gly218, His57, Gly193, and Ser195 within the uPA binding pocket. nih.gov The selectivity of this compound for uPA over tissue plasminogen activator (tPA) has been attributed to the positioning of its difluoropyridine ring near His99 in uPA, a residue that is a bulkier Tyr in tPA, which would likely cause a steric clash. researchgate.net

The findings from such QSAR analyses provide a quantitative framework for understanding the structure-activity landscape of uPA inhibitors and can guide the design of new analogs with improved potency and selectivity.

Table 1: Key Concepts in QSAR Modeling for uPA Inhibitors

| Concept | Description | Relevance to this compound |

|---|---|---|

| Pharmacophore | An ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. | The development of pharmacophoric models for uPA inhibitors helps to understand the key interaction points that this compound likely utilizes to bind to the active site of uPA. nih.gov |

| QSAR Equation | A mathematical expression that correlates the chemical structure (represented by descriptors) of a set of compounds with their biological activity. | A QSAR equation for uPA inhibitors can be used to predict the activity of novel, untested analogs of this compound, thereby prioritizing synthetic efforts. nih.gov |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule, such as its size, shape, and electronic properties. | Descriptors for this compound and its analogs would be used as the independent variables in a QSAR model to predict their inhibitory activity against uPA. |

| Model Validation | The process of assessing the reliability and predictive power of a QSAR model. | Ensures that any QSAR model used to guide the design of this compound analogs is robust and can make accurate predictions. nih.gov |

Virtual Screening for Novel this compound-like Scaffolds

Based on the conducted research, no specific studies detailing virtual screening efforts to identify novel scaffolds with a direct structural or functional similarity to this compound have been identified. However, the broader QSAR and pharmacophore models developed for uPA inhibitors have been successfully employed to screen large compound libraries, such as the National Cancer Institute (NCI) database. nih.govnih.gov This approach led to the identification of novel, low micromolar anti-uPA hits, demonstrating the utility of in silico screening in discovering new inhibitor scaffolds. nih.gov While not explicitly focused on this compound mimetics, these screening campaigns could potentially identify compounds that share key pharmacophoric features with this compound and thus exhibit a similar mechanism of action.

Future Directions and Unaddressed Research Gaps

Investigation of Novel Non-clinical Therapeutic Applications for ZK824859

While this compound has shown efficacy in cancer models by inhibiting uPA's role in metastasis and invasion, and in EAE models relevant to multiple sclerosis, its potential utility in other non-clinical therapeutic areas warrants exploration. Given uPA's involvement in various physiological and pathological processes such as wound healing, tissue remodeling, inflammation, and cardiovascular diseases, this compound could potentially have applications beyond its current primary research areas. Future non-clinical studies could investigate its effects in models of other inflammatory or fibrotic conditions where uPA activity plays a significant role. For instance, exploring its impact on excessive proteolysis in conditions like diabetic retinopathy or certain inflammatory diseases could reveal novel therapeutic avenues. Furthermore, research into its potential in cardiovascular applications, considering the dual role of uPA, is crucial for safely harnessing the benefits of uPA inhibition in this context.

Discovery and Development of Next-Generation this compound Derivatives

The development of next-generation derivatives based on the this compound structure presents a significant future direction. While this compound has demonstrated acceptable oral bioavailability in rats, further optimization of pharmacokinetic properties, potency, and selectivity could lead to improved therapeutic profiles. Structure-based drug design and high-throughput screening methodologies can be employed to identify compounds with enhanced binding affinity to uPA and reduced off-target effects on related proteases like tPA and plasmin, for which this compound shows some activity at higher concentrations. Modifying the chemical structure of this compound could also aim to improve its solubility, metabolic stability, and tissue distribution. Research into novel delivery systems, such as nanoparticle-based formulations or antibody-drug conjugates, could also enhance targeted delivery to specific disease sites, potentially minimizing systemic exposure and side effects.

Deeper Understanding of this compound's Role in Specific Signaling Pathways

Although it is known that uPA activity is linked to several crucial biological pathways, including the plasminogen–plasmin system and interactions with integrins and other cell surface receptors that trigger intracellular signaling cascades like the Ras/MAPK and PI3K/AKT pathways, the specific and detailed impact of this compound inhibition on these pathways requires deeper investigation. Future research should focus on elucidating how this compound modulates these intricate signaling networks at a molecular level. This could involve comprehensive proteomic and phosphoproteomic studies to identify downstream targets affected by this compound. Understanding the precise mechanisms by which this compound influences these pathways could reveal additional therapeutic benefits or potential off-target effects, guiding the development of more specific and effective inhibitors. Investigating the interplay between uPA inhibition by this compound and other signaling molecules or pathways involved in disease progression, such as the potential interaction with CD40 pathways in the context of multiple sclerosis, could also open new lines of research.

Optimizing Preclinical Models for Translational Relevance in uPA Inhibition Studies

Optimizing preclinical models is essential to enhance the translational relevance of this compound research. While current in vitro and in vivo models have demonstrated the compound's efficacy, there is a need for models that more accurately reflect the complexity of human diseases where uPA plays a role. For oncology, developing more sophisticated tumor microenvironment models that incorporate the complex interactions between tumor cells, stromal cells, immune cells, and the extracellular matrix would provide a better understanding of how this compound functions in a more realistic setting. In the context of neurological disorders like multiple sclerosis, utilizing or developing EAE models that better mimic the diverse pathological features and progression observed in human patients is important for accurately assessing the therapeutic potential of this compound. Furthermore, research into identifying biomarkers that can predict therapeutic response to uPA inhibitors like this compound in these preclinical models could aid in patient stratification and optimize treatment regimens in future clinical settings. Addressing the observed species selectivity differences, where this compound is less potent and selective in mouse models compared to human uPA, is also critical for improving the predictive value of murine studies.

Q & A

Q. What is the molecular mechanism of ZK824859 as a urokinase plasminogen activator (uPA) inhibitor, and how does its selectivity compare to other serine proteases?

this compound selectively inhibits human uPA with an IC50 of 79 nM, demonstrating 20-fold selectivity over tissue plasminogen activator (tPA; IC50 = 1580 nM) and 17-fold selectivity over plasmin (IC50 = 1330 nM) . Its mechanism involves binding to the catalytic domain of uPA, disrupting plasminogen activation and subsequent extracellular matrix degradation. Researchers should validate selectivity using in vitro enzymatic assays with purified human uPA, tPA, and plasmin, followed by competition experiments to confirm specificity .

Table 1: Selectivity profile of this compound

| Target | Human IC50 (nM) | Mouse IC50 (nM) |

|---|---|---|

| uPA | 79 | 410 |

| tPA | 1580 | 910 |

| Plasmin | 1330 | 1600 |

| Source: |

Q. How should researchers design in vivo experiments to evaluate this compound in multiple sclerosis models?

Chronic experimental autoimmune encephalomyelitis (EAE) in SJL mice is the primary model. Dosing regimens should follow:

- Dose : 50 mg/kg (twice daily, oral administration).

- Duration : 25 days post-immunization.

- Endpoints : Clinical scoring (0–5 scale), histopathology of CNS inflammation, and uPA activity assays in serum . Lower doses (10–25 mg/kg) showed no efficacy, emphasizing the need for dose-response validation .

Q. What are the critical storage and solubility considerations for this compound in preclinical studies?

this compound hydrochloride is stable as a powder at -20°C for 3 years but degrades in solvent (-80°C for 6 months recommended). For in vitro use, dissolve in DMSO (125 mg/mL stock). For in vivo administration, use 5% DMSO + 40% PEG300 + 5% Tween-80 in saline . Precipitation issues require pre-testing solubility under physiological conditions.

Advanced Research Questions

Q. How can researchers reconcile the species-specific potency differences of this compound (5-fold lower in mice) when translating findings to human disease?

The reduced potency in mice (uPA IC50 = 410 nM vs. 79 nM in humans) suggests species-specific uPA structural variations. To address this:

Q. What experimental strategies mitigate the contradiction between this compound’s efficacy in chronic vs. acute EAE models?

In chronic EAE, 50 mg/kg fully prevented disease, while in acute EAE, only 25 mg/kg showed statistical significance . This discrepancy may arise from differences in disease pathogenesis or pharmacokinetics. Solutions include:

Q. How can researchers optimize this compound’s formulation to improve bioavailability and reduce solvent-related toxicity?

Current formulations use DMSO/PEG300/Tween-80, which may cause toxicity at high doses. Alternatives:

- Nanoemulsions : Encapsulate this compound to enhance aqueous solubility.

- Prodrug design : Modify the carboxylic acid group to improve absorption.

- Co-solvent screening : Test cyclodextrins or lipid-based carriers .

Methodological Guidance

Q. What controls are essential when assessing this compound’s off-target effects in in vitro protease panels?

Include:

- Positive controls : Known inhibitors for uPA (e.g., amiloride), tPA, and plasmin.

- Negative controls : Solvent-only (DMSO) and inactive analogs.

- Orthogonal assays : Fluorescent substrate cleavage and surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How should researchers address batch-to-batch variability in this compound’s activity?

- Quality control : Perform HPLC purity checks (>95%) and LC-MS for structural verification.

- Bioactivity validation : Re-test IC50 values with each batch using standardized uPA assays.

- Documentation : Record storage conditions and solvent history to trace variability sources .

Data Interpretation Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.